5-methylpyridazin-3(4H)-one
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Overview
Description
5-Methylpyridazin-3(4H)-one is a chemical compound with the molecular formula C5H6N2O and a molecular weight of 110.12 . It is a heterocycle that contains two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazinone derivatives, including 5-methylpyridazin-3(4H)-one, has been reported in various studies . These compounds have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of 5-methylpyridazin-3(4H)-one consists of a six-membered ring with nitrogen atoms at positions 1 and 2 and an oxygen atom at position 3 . The structure of this compound has been confirmed through various methods such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis
Various chemical reactions involving 5-methylpyridazin-3(4H)-one have been reported in the literature . For instance, 5-substituted 6-phenyl-3(2H)-pyridazinone derivatives have been synthesized, and their reactivity has been studied .Scientific Research Applications
Anti-Fibrosis Drug Development
5-methylpyridazin-3(4H)-one: derivatives have shown promise in the development of anti-fibrotic medications. These compounds have been synthesized and tested against hepatic stellate cells, with some derivatives demonstrating better anti-fibrotic activities than existing drugs like Pirfenidone . They effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting potential as novel anti-fibrotic therapies.
Pharmacological Research
In pharmacology, 5-methylpyridazin-3(4H)-one serves as a core structure for creating compounds with a wide range of biological activities. It’s a key moiety in the design of structures with antimicrobial, antiviral, antitumor, and anti-inflammatory properties . This versatility makes it a valuable scaffold in drug discovery and medicinal chemistry.
Medicinal Chemistry
The pyrimidine moiety, to which 5-methylpyridazin-3(4H)-one is related, is considered a privileged structure in medicinal chemistry. It’s employed in the construction of heterocyclic compound libraries that are essential for the discovery of drugs with diverse pharmaceutical activities .
Chemical Biology
In chemical biology, 5-methylpyridazin-3(4H)-one and its derivatives are used to study biological processes and diseases at the molecular level. By modifying this compound, researchers can create molecules that interact with specific biological targets, aiding in the understanding of disease mechanisms and the development of therapeutic strategies .
Drug Discovery
5-methylpyridazin-3(4H)-one: plays a role in the early stages of drug discovery. It’s used to generate novel compounds that can be screened for activity against various diseases. Its derivatives have been part of studies to identify new drugs with potential anti-fibrotic effects .
Industrial Applications
While specific industrial applications of 5-methylpyridazin-3(4H)-one are not extensively documented, its role in the synthesis of pharmaceuticals suggests its use in the chemical industry. It may be involved in the production of intermediates and active pharmaceutical ingredients .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-4H-pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFJNHLFIUKNCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717340 |
Source
|
Record name | 5-Methylpyridazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methylpyridazin-3(4H)-one | |
CAS RN |
1207175-12-9 |
Source
|
Record name | 5-Methylpyridazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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